DL-Isoleucine, 5,5,5-trifluoro-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114525-00-7 |
|---|---|
Molecular Formula |
C6H10F3NO2 |
Molecular Weight |
185.14 g/mol |
IUPAC Name |
2-amino-5,5,5-trifluoro-3-methylpentanoic acid |
InChI |
InChI=1S/C6H10F3NO2/c1-3(2-6(7,8)9)4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12) |
InChI Key |
IISHLMOFSAYIEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(F)(F)F)C(C(=O)O)N |
Origin of Product |
United States |
Advanced Stereoselective Synthesis Methodologies for Dl Isoleucine, 5,5,5 Trifluoro
Chemoenzymatic Synthesis and Biocatalytic Resolution Techniques
Chemoenzymatic methods offer a powerful approach for the synthesis of enantiomerically pure amino acids by combining the selectivity of enzymes with the efficiency of chemical reactions.
Enzymatic Hydrolysis of N-Acetyl Derivatives
A key strategy for obtaining enantiomerically pure forms of 5,5,5-trifluoro-isoleucine involves the kinetic resolution of N-acetylated derivatives using specific enzymes. This method leverages the stereoselectivity of acylases to preferentially hydrolyze one enantiomer of the N-acetyl amino acid mixture, allowing for the separation of the L- and D-amino acids.
Acylase I from Aspergillus melleus and Porcine Kidney Acylase I : Research has demonstrated the diastereoselective synthesis of 5,5,5-trifluoro-L-isoleucine and 5,5,5-trifluoro-L-allo-isoleucine by employing two substrate-selective enzymes: Aspergillus melleus acylase I and porcine kidney acylase I. uef.fi These enzymes exhibit different specificities, enabling the resolution of the diastereomeric mixture. The enzymatic hydrolysis of the N-acetyl group proceeds enantioselectively, yielding the desired enantiomerically pure amino acid while leaving the other N-acetylated enantiomer unreacted, which can then be separated. uef.fiacs.org
Asymmetric Transamination Approaches
Asymmetric transamination, using ω-transaminases, presents an efficient biocatalytic route for the synthesis of chiral amino acids from their corresponding keto acids. nih.gov While direct application to 5,5,5-trifluoro-isoleucine is an area of ongoing research, the general strategy involves the stereoselective transfer of an amino group from a donor molecule to a keto-acid precursor. nih.gov A significant challenge in this approach can be the instability of the β-keto acid precursors. nih.gov To address this, a strategy involving the initial conversion of more stable β-ketoesters to β-keto acids using a lipase, followed by amination with ω-transaminase, has been developed. nih.gov
Strategies for Enantiomeric and Diastereomeric Purity Control
Achieving high enantiomeric and diastereomeric purity is crucial for the application of fluorinated amino acids. Several strategies have been developed to control the stereochemistry during the synthesis of 5,5,5-trifluoro-isoleucine.
Enzymatic Resolution : As mentioned, the use of specific acylases allows for the effective separation of enantiomers from a racemic mixture of N-acetyl derivatives. uef.fi
Chiral Auxiliary-Induced Synthesis : This chemical approach provides excellent stereocontrol. For instance, the Evans auxiliary has been utilized in the diastereoselective synthesis of Boc-protected 5,5,5-trifluoro-L-isoleucine and 5,5,5-trifluoro-D-allo-isoleucine. uef.firesearchgate.net This method involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction, which is then removed to yield the enantiomerically pure product. wikipedia.org
Substrate-Selective Enzymes : The distinct substrate specificities of enzymes like Aspergillus melleus acylase I and porcine kidney acylase I are exploited to resolve diastereomeric mixtures of 5,5,5-trifluoro-isoleucine. uef.fi
Chromatographic Separation : Techniques like preparative supercritical fluid chromatography (SFC) can be employed to separate diastereomers that are difficult to resolve by other means. uef.fi
Contemporary Chemical Synthetic Routes
Modern chemical synthesis offers precise and versatile methods for constructing complex molecules like 5,5,5-trifluoro-DL-isoleucine with high stereoselectivity.
Palladium-Catalyzed C(sp³)-H Bond Functionalization
Palladium-catalyzed C(sp³)-H bond functionalization has emerged as a powerful tool for the synthesis of complex organic molecules, including amino acids. acs.orgnih.gov This strategy allows for the direct conversion of unactivated C-H bonds into new chemical bonds, offering a more efficient synthetic route. acs.org
Directed C-H Functionalization : By using a directing group, such as 8-aminoquinoline (B160924), palladium catalysis can achieve diastereoselective methylation at the β-position of an amino acid precursor. uef.fi This approach has been successfully applied to generate the isoleucine backbone. uef.fi The reaction typically involves a palladium catalyst, such as Pd(OAc)₂, and a ligand. nih.govresearchgate.net The directing group is later removed to yield the final product. uef.fi The development of novel catalytic systems, such as those based on palladium acetate (B1210297) and specific phosphine (B1218219) ligands, has enabled these reactions to proceed under milder conditions. nih.gov
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org This is a well-established and reliable method for asymmetric synthesis. nih.govresearchgate.net
Evans Auxiliary : The Evans oxazolidinone auxiliaries are widely used for stereoselective alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net In the synthesis of 5,5,5-trifluoro-isoleucine, an Evans auxiliary can be attached to a precursor molecule. uef.firesearchgate.net The steric bulk of the auxiliary then directs the approach of incoming reagents, leading to the formation of one stereoisomer in high excess. wikipedia.orgnih.gov For example, a practical route for the stereoselective synthesis of (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine has been developed utilizing an Evans auxiliary-based approach where an acyloxazolidinone intermediate is key for the stereoselective amination. nih.govnih.govbeilstein-journals.org
Soloshonok Nickel Complex : Chiral nickel complexes, such as the Soloshonok nickel complex, derived from a chiral ligand and Ni(II), serve as effective chiral glycine (B1666218) equivalents for the asymmetric synthesis of α-amino acids. nih.gov This methodology has been used for the gram-scale synthesis of fluorinated isoleucines. uef.fi The complex allows for the diastereoselective alkylation of the glycine moiety, followed by hydrolysis to release the desired enantiomerically enriched amino acid. nih.gov This approach offers a practical and scalable route to these valuable compounds. nih.gov
Table of Research Findings
| Method | Key Reagents/Catalysts | Product(s) | Key Features |
|---|---|---|---|
| Enzymatic Hydrolysis | Aspergillus melleus acylase I, Porcine kidney acylase I | Enantiomerically pure 5,5,5-trifluoro-L-isoleucine and 5,5,5-trifluoro-L-allo-isoleucine uef.fi | Diastereoselective resolution of N-acetyl derivatives. uef.fi |
| Palladium-Catalyzed C(sp³)-H Functionalization | Pd(OAc)₂, 8-aminoquinoline (directing group) | Diastereomers of protected 5-fluoro- and 5,5-difluoro-isoleucine uef.fi | Diastereoselective β-methylation of an alanine (B10760859) derivative. uef.fi |
| Evans Auxiliary-Mediated Synthesis | Evans oxazolidinone auxiliary | (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine nih.govnih.gov | High stereocontrol in amination and alkylation reactions. uef.fiwikipedia.org |
| Soloshonok Nickel Complex | Chiral Ni(II) complex of a glycine Schiff base | Enantiomerically enriched α-amino acids nih.gov | Practical for gram-scale synthesis of fluorinated isoleucines. uef.finih.gov |
Hydrotrifluoromethylation Reactions
Hydrotrifluoromethylation represents a direct and atom-economical approach for the introduction of a trifluoromethyl group and a hydrogen atom across a double bond. While the direct hydrotrifluoromethylation of a suitable unsaturated precursor to yield 5,5,5-trifluoro-isoleucine is not extensively documented in dedicated studies, the principle has been demonstrated in the synthesis of other fluorinated amino acids. For instance, a method involving the conjugate trifluoromethylation of α,β-unsaturated acyloxazolidinones has been successfully employed for the synthesis of 4,4,4-trifluorovaline and (2S,3S)-4,4,4-trifluoroisoleucine. beilstein-journals.org This reaction typically proceeds via the generation of a trifluoromethyl radical, often from reagents like the Togni or Umemoto reagents, which then adds to the double bond. The resulting radical intermediate is subsequently quenched by a hydrogen atom source.
A related approach involves the hydrotrifluoromethylation of α,β-unsaturated acyl-oxazolidinones, which has been applied to the synthesis of the regioisomeric Boc-protected 3',3',3'-trifluoro-L-isoleucine and 3',3',3'-trifluoro-D-allo-isoleucine. researchgate.net These examples suggest the potential of hydrotrifluoromethylation reactions as a viable, albeit less explored, strategy for the synthesis of DL-Isoleucine, 5,5,5-trifluoro-. The key would be the selection of an appropriate vinylglycine derivative or a related unsaturated precursor that would lead to the desired 5,5,5-trifluoro substitution pattern upon reaction.
Novel Approaches for Fluoroamino Acid Construction
The demand for enantiomerically pure fluorinated amino acids has spurred the development of innovative and highly stereoselective synthetic methods. These approaches often rely on the use of chiral auxiliaries, chiral catalysts, or biocatalytic methods to control the stereochemistry at the α- and β-carbons.
One of the most effective strategies for the asymmetric synthesis of γ-branched amino acids like 5,5,5-trifluoro-isoleucine involves the use of chiral auxiliaries. A well-established method utilizes an Evans oxazolidinone auxiliary. In a practical route for the stereoselective synthesis of (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine, an optically active N-acyloxazolidinone derived from (R)-4,4,4-trifluoro-3-methylbutanoic acid is employed. beilstein-journals.orgnih.gov The chiral auxiliary directs the stereoselective amination of the α-carbon, leading to the desired stereoisomers of the amino acid. beilstein-journals.orgnih.gov
Another powerful and increasingly utilized approach involves the use of chiral Ni(II) complexes of glycine or alanine Schiff bases. These complexes serve as versatile templates for the asymmetric synthesis of a wide range of α-amino acids. Alkylation of the chiral nickel(II) complex of glycine with a suitable fluorinated electrophile allows for the construction of the trifluoro-isoleucine side chain with high stereocontrol. This methodology has been shown to be applicable to the gram-scale synthesis of various fluorinated amino acids.
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral fluorinated amino acids. Although direct biocatalytic synthesis of DL-Isoleucine, 5,5,5-trifluoro- has not been specifically reported, enzymatic resolution of racemic mixtures of fluorinated amino acids is a common strategy. researchgate.net For example, acylases can be used for the enantioselective hydrolysis of N-acetylated racemic amino acids. Furthermore, engineered enzymes, such as variants of tryptophan synthase, have demonstrated the potential for the synthesis of non-canonical amino acids and could be adapted for the production of fluorinated analogues. nih.gov A biocatalytic strategy for the enantioselective synthesis of α-trifluoromethyl amines using engineered cytochrome c552 has also been developed, showcasing the power of enzymes in creating chiral fluorinated building blocks. nih.gov
Synthetic Pathways from Fluorinated Precursors (e.g., 1,1,1-trifluoro-2-butanone)
A common and effective strategy for the synthesis of complex fluorinated molecules is to start from readily available fluorinated building blocks. For DL-Isoleucine, 5,5,5-trifluoro-, a logical precursor is a molecule already containing the trifluoromethyl group at the desired position.
A practical and detailed synthetic route to enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine starts from 4,4,4-trifluorobutanoic acid. beilstein-journals.orgnih.gov This starting material is first converted to an enantiomerically pure alcohol, which is then transformed into the corresponding (R)-4,4,4-trifluoro-3-methylbutanoic acid. beilstein-journals.orgnih.gov This acid is then coupled to an Evans (S)-4-benzyloxazolidin-2-one chiral auxiliary to form the key N-acyloxazolidinone intermediate. beilstein-journals.orgnih.gov
The synthesis proceeds through the following key steps, as detailed by Erdbrink et al.: beilstein-journals.orgnih.gov
| Step | Reaction | Reagents and Conditions |
| 1 | Tosylation of fluorinated alcohol | TsCl, DMAP (cat.), pyridine, 0 °C to rt, 12 h |
| 2 | Cyanation | NaCN, NaI (cat.), DMSO, 60 °C, 2.5 h |
| 3 | Hydrolysis of nitrile | conc. HCl, reflux, 2.5 h |
| 4 | Acylation of chiral auxiliary | NEt₃, PivCl, THF, -78 °C to 0 °C; then n-BuLi, (S)-4-benzyloxazolidin-2-one, THF, -78 °C to rt |
| 5 | Stereoselective azidation | 1,1,3,3-tetramethylguanidinium azide (B81097) (TMGA) |
| 6 | Reduction and auxiliary removal | H₂, Pd/C; then LiOH, H₂O₂ |
This pathway provides access to the N-Boc protected L-amino acid, (2S,3S)-5,5,5-trifluoroisoleucine, and its diastereomer. beilstein-journals.orgnih.gov
While a direct synthesis from 1,1,1-trifluoro-2-butanone (B1295871) is not explicitly detailed in the reviewed literature for this specific isoleucine analogue, established methods for amino acid synthesis, such as the Strecker synthesis or reductive amination, could theoretically be applied. masterorganicchemistry.com The Strecker synthesis would involve the reaction of 1,1,1-trifluoro-2-butanone with an amine and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the amino acid. masterorganicchemistry.com Reductive amination would involve the reaction of the ketone with an ammonia (B1221849) source and a reducing agent. organic-chemistry.org The challenge in these approaches would be the stereoselective introduction of the two chiral centers.
Challenges in Scalable and Enantiopure Production
Despite the development of several synthetic routes, the scalable and enantiopure production of DL-Isoleucine, 5,5,5-trifluoro- remains a significant challenge. These challenges are common to the synthesis of many complex, non-proteinogenic amino acids, particularly those containing fluorine.
Achieving high levels of stereoselectivity on a large scale is another major difficulty. While methods utilizing chiral auxiliaries or catalysts can provide excellent enantiomeric and diastereomeric purity in a laboratory setting, translating these results to an industrial scale can be problematic. beilstein-journals.orgnih.gov Reactions may require cryogenic temperatures, inert atmospheres, and precise control of reaction parameters, which are more difficult and costly to maintain in large reactors. The separation of diastereomers, if formed, can also be a complex and resource-intensive process.
Furthermore, the purification of the final product to the high standards required for pharmaceutical or research applications can be challenging. The removal of residual metals from catalytic reactions and by-products from the various synthetic steps requires robust and efficient purification protocols.
The development of more efficient, cost-effective, and scalable synthetic routes is crucial for unlocking the full potential of DL-Isoleucine, 5,5,5-trifluoro- in various applications. Future research may focus on the development of novel catalytic systems with higher turnover numbers, the use of more economical starting materials, and the design of more convergent synthetic strategies to address these challenges. Biocatalytic and chemoenzymatic approaches, which offer the promise of high selectivity and milder reaction conditions, are also likely to play an increasingly important role in the future of fluorinated amino acid production. researchgate.netnih.govnih.gov
Biological Incorporation and Biosynthetic Integration of Dl Isoleucine, 5,5,5 Trifluoro
Strategies for In Vivo Protein Incorporation in Expression Systems
The introduction of 5,5,5-trifluoro-DL-isoleucine into the proteome of an organism is achieved by exploiting and, at times, engineering the native protein synthesis apparatus. This typically involves using specialized expression systems designed to facilitate the uptake and ribosomal incorporation of the analog in place of its natural counterpart, isoleucine.
Ribosomal Incorporation Mechanisms and Efficiencies
The ribosomal machinery is capable of incorporating 5,5,5-trifluoro-isoleucine (5TFI) into a growing polypeptide chain once it has been correctly charged to its corresponding tRNA. nih.gov Research has demonstrated the successful and high-fidelity incorporation of this analog into recombinant proteins. In studies using an isoleucine auxotrophic strain of Escherichia coli, 5TFI was used to replace isoleucine in the model protein murine dihydrofolate reductase (mDHFR). nih.gov
The efficiency of this replacement was remarkably high, with amino acid analysis confirming that over 93% of the isoleucine residues encoded in the protein sequence were substituted with 5,5,5-trifluoro-isoleucine. nih.gov This high level of incorporation was verified through mass spectrometry, where the analysis of tryptic peptides from the expressed protein showed the expected mass shifts corresponding to the replacement of isoleucine with its trifluorinated analog. nih.gov The successful production of functional murine interleukin-2 (B1167480) with 5TFI at all isoleucine positions further underscores that the ribosome can efficiently accommodate this analog, leading to the synthesis of full-length, folded, and functional fluorinated proteins. nih.gov
Utilization of Auxotrophic Microbial Strains (e.g., Escherichia coli)
A cornerstone of the strategy for incorporating 5,5,5-trifluoro-isoleucine is the use of auxotrophic microbial hosts, particularly strains of Escherichia coli that are incapable of synthesizing their own isoleucine. nih.gov These isoleucine auxotrophs are genetically engineered to have a deficient isoleucine biosynthesis pathway. nih.govgoogle.com This dependency on an external source of isoleucine is the key that allows researchers to control which amino acid is incorporated at isoleucine codons.
The experimental protocol involves growing the auxotrophic E. coli strain in a minimal medium that can be precisely controlled. nih.gov Initially, the cells are grown in a medium containing a limited amount of natural isoleucine to build up biomass. Subsequently, the cells are transferred to an induction medium that is completely devoid of isoleucine but supplemented with 5,5,5-trifluoro-DL-isoleucine. nih.gov This forces the cell's translational machinery to utilize the supplied analog for protein synthesis, as it is the only available option for charging the isoleucine-specific tRNA (tRNAIle). This method has been effectively used to produce proteins like murine dihydrofolate reductase and murine interleukin-2 where isoleucine is globally replaced by 5,5,5-trifluoro-isoleucine. nih.gov
Substrate Recognition and Activation by Aminoacyl-tRNA Synthetases
The critical gatekeeper for the incorporation of any amino acid into a protein is the aminoacyl-tRNA synthetase. This enzyme is responsible for the two-step process of first activating the amino acid with ATP to form an aminoacyl-adenylate intermediate, and then transferring the activated amino acid to its cognate tRNA. The fidelity of protein synthesis, therefore, hinges on the synthetase's ability to discriminate between canonical amino acids and their analogs.
Specificity Constants (kcat/Km) for Isoleucyl-tRNA Synthetase (IleRS)
The efficiency with which an aminoacyl-tRNA synthetase activates an amino acid is quantified by the specificity constant, kcat/Km. This value reflects the enzyme's catalytic efficiency and its affinity for the substrate. The E. coli isoleucyl-tRNA synthetase (IleRS) is capable of recognizing and activating 5,5,5-trifluoro-isoleucine, albeit with lower efficiency compared to its natural substrate, isoleucine. nih.gov
Kinetic analysis of the activation of 5TFI by E. coli IleRS revealed a specificity constant (kcat/Km) that was 134-fold lower than that for isoleucine. nih.gov This indicates that while the enzyme can process the fluorinated analog, it does so much less efficiently than the native amino acid. This reduced efficiency is a common feature observed when aminoacyl-tRNA synthetases encounter analogs, reflecting the enzyme's high degree of substrate specificity. nih.gov Despite this lower activation rate, the use of isoleucine-depleted auxotrophic systems allows for sufficient production of the charged 5TFI-tRNAIle to support the synthesis of fluorinated proteins. nih.gov
Table 1: Kinetic Parameters for Amino Acid Activation by E. coli Isoleucyl-tRNA Synthetase (IleRS)
| Substrate | Relative kcat/Km | Fold Difference vs. Isoleucine | Reference |
|---|---|---|---|
| Isoleucine | 1 | 1 | nih.gov |
| 5,5,5-Trifluoro-isoleucine | 0.0075 | 134-fold lower | nih.gov |
Comparative Analysis of Analogue Acceptance
The ability of IleRS to accept 5,5,5-trifluoro-isoleucine as a substrate is notable, especially when compared to other fluorinated isomers of isoleucine. For instance, a related compound, d,l-2-amino-3-trifluoromethyl pentanoic acid (3TFI), where the trifluoromethyl group is positioned differently, showed no evidence of activation by IleRS in vitro and was not incorporated into proteins in vivo. nih.gov This highlights the exquisite sensitivity of the enzyme's active site to the precise location of the modification on the amino acid side chain.
The acceptance of 5TFI, but not 3TFI, demonstrates that the introduction of the trifluoromethyl group at the terminal (δ) position of the isoleucine side chain is tolerated by the synthetase's binding pocket. nih.gov In contrast, modification closer to the amino acid backbone, as in 3TFI, likely causes steric clashes or unfavorable electronic interactions that prevent effective binding and activation. nih.gov This comparative analysis underscores the structural constraints of the IleRS active site and provides insight into the principles governing substrate recognition by this class of enzymes.
Conformational and Functional Impact on Peptides and Proteins
Modulation of Peptide Secondary Structure Propensity
The introduction of 5-F3Ile can profoundly affect the propensity of a peptide sequence to adopt specific secondary structures, most notably the α-helix.
The intrinsic tendency of an amino acid to favor an α-helical conformation, known as its α-helix propensity, can be quantified using model peptide systems. Studies have incorporated (2S,3S)-5,5,5-trifluoroisoleucine into a model peptide to determine its α-helix propensity. beilstein-journals.org These investigations revealed that while the propensity is partially retained, it is significantly lower than that of canonical isoleucine. beilstein-journals.org The branching at the β-carbon of the isoleucine side chain already brings its atoms into close proximity with the peptide backbone, which tends to reduce its α-helicity compared to unbranched analogues like leucine (B10760876). beilstein-journals.org The addition of the bulky, electron-withdrawing CF3 group at the δ-position further modifies these interactions.
The α-helix propensity of 5-F3Ile has been shown to be considerably reduced when compared to its canonical counterpart. beilstein-journals.org Research using model peptides has demonstrated that if isoleucine's δ-methyl group is substituted with a CF3 group, the α-helix propensity of the resulting amino acid is only partially retained. beilstein-journals.org
When compared to canonical isoleucine, 5-F3Ile exhibits a markedly lower α-helix propensity. beilstein-journals.org This reduction is attributed to the steric and electronic effects of the trifluoromethyl group. However, the position of fluorination on the isoleucine side chain is critical.
A comparative study with (2S,3S)-4,4,4-trifluoroisoleucine (4'-F3Ile), where the CF3 group is on the β-branched methyl group, highlights the importance of the substitution site. The study found that the α-helix propensity of 5-F3Ile is surprisingly high when compared with 4'-F3Ile. beilstein-journals.org The close proximity of the sterically demanding CF3 group to the peptide backbone in 4'-F3Ile appears to almost completely prevent the formation of α-helical structures, resulting in a helix propensity near zero. beilstein-journals.org In contrast, fluorinating the more distal δ-position in 5-F3Ile "rescues" a significant portion of the α-helix propensity. beilstein-journals.org
Canonical isoleucine side chains are fundamental to protein structure, engaging in hydrophobic interactions that stabilize secondary and tertiary structures. frontiersin.orgnih.gov While they are more hydrophobic than alanine (B10760859), they are also more buried within protein interiors. frontiersin.org The substitution with 5-F3Ile alters this delicate balance of size, hydrophobicity, and conformational preference.
| Amino Acid Analogue | Position of CF3 Group | Relative α-Helix Propensity | Key Finding |
|---|---|---|---|
| Isoleucine (Ile) | N/A (Canonical) | High | Natural propensity, but lower than unbranched analogues like Leucine. beilstein-journals.org |
| (2S,3S)-5,5,5-trifluoroisoleucine (5-F3Ile) | δ-carbon | Significantly lower than Ile, but higher than 4'-F3Ile. beilstein-journals.org | Fluorinating the δ-position partially retains α-helix propensity. beilstein-journals.org |
| (2S,3S)-4,4,4-trifluoroisoleucine (4'-F3Ile) | β-branched methyl (γ2-carbon) | Effectively zero. beilstein-journals.org | Steric hindrance from the CF3 group near the backbone abolishes helicity. beilstein-journals.org |
The substitution of isoleucine with 5-F3Ile influences local backbone conformations primarily through steric effects. The β-carbon branching is a known constraint on the allowable backbone dihedral angles (φ, ψ) for isoleucine. beilstein-journals.org The introduction of the larger trifluoromethyl group at the δ-position, while more distal than the γ-position, still imposes conformational restrictions. These restrictions can disfavor the ideal dihedral angles required for a stable α-helix, contributing to the observed decrease in helical propensity compared to natural isoleucine. beilstein-journals.org The steric bulk of the CF3 group can lead to unfavorable interactions with neighboring residues, further influencing the local peptide structure.
Alterations in Hydrophobic Interactions and Protein Core Packing
The highly hydrophobic nature of fluorinated side chains significantly alters the forces that drive protein folding and assembly, particularly within the protein core.
A key consequence of incorporating 5-F3Ile and other heavily fluorinated amino acids is the potential to form "fluorous cores". beilstein-journals.orgnih.gov These are protein core regions that are densely packed with fluorinated side chains. The formation of these cores is driven by the "fluorous effect," where fluorinated moieties preferentially interact with each other and segregate from hydrocarbon side chains and the aqueous solvent.
Proteins engineered with such fluorous cores typically exhibit markedly greater structural stability compared to their non-fluorinated parent proteins. nih.gov For example, a four-helix bundle protein designed with a fluorous core showed a significant increase in the free energy of folding (ΔG°fold = −27.6 kcal/mol) compared to the non-fluorinated version (ΔG°fold = −18.0 kcal/mol). nih.gov This enhanced stability is attributed to the favorable energetics of sequestering the fluorinated side chains within the protein interior, away from the aqueous environment. beilstein-journals.orgnih.gov Studies on the GCN4 transcription factor showed that global substitution of isoleucine with 5-F3Ile resulted in an analogue with approximately eight-fold higher thermal stability than one where valine was replaced by 4,4,4-trifluorovaline, underscoring the potent stabilizing effect. beilstein-journals.org
The trifluoromethyl group in 5-F3Ile significantly increases the hydrophobicity of the side chain compared to isoleucine's methyl group. beilstein-journals.org However, this hydrophobicity is fluorous in nature, meaning the side chain is not only hydrophobic but also lipophobic. In the unfolded state of a protein, the exposure of these perfluorinated side chains to the aqueous solvent is highly unfavorable. nih.gov This is because the fluorinated groups cannot form favorable interactions with water molecules and can also sterically hinder the hydration of the peptide backbone. nih.gov
This unfavorable solvent exposure provides a strong thermodynamic driving force for the fluorinated side chains to be buried in the protein's interior during folding. nih.gov Despite the significant chemical modification, proteins can successfully fold into stable and functional structures with a high degree of 5-F3Ile incorporation. nih.gov In one study, over 93% of isoleucine residues in murine dihydrofolate reductase were replaced by 5-F3Ile, and the resulting fluorinated protein was stable and functional. nih.gov This indicates that the fluorinated side chains are effectively accommodated within the protein's hydrophobic/fluorous core, minimizing their contact with solvent and establishing stabilizing interactions that define the protein's tertiary structure. nih.govnih.gov
Influence on Protein Folding Dynamics and Stability
A significant consequence of incorporating highly hydrophobic fluorinated residues like 5,5,5-trifluoroisoleucine into the core of a protein is the enhancement of its thermal stability. nih.gov This stabilization is primarily attributed to the "fluorous effect," where the fluorinated side chains preferentially segregate themselves from the aqueous environment, strengthening the hydrophobic core that drives protein folding. nih.govnih.gov
Studies on coiled-coil proteins, which are characterized by a repeating pattern of hydrophobic residues, have demonstrated this stabilizing effect. For instance, while direct studies on 5,5,5-trifluoroisoleucine are specific, analogous studies with 5,5,5-trifluoroleucine showed a significant increase in the thermal melting temperature (Tₘ) of a model coiled-coil peptide by 11°C compared to its non-fluorinated counterpart. nih.gov An even greater stability was observed in a heterodimer formed from two different fluorinated peptide chains. nih.gov This enhanced stability is often linked to the increased hydrophobicity of the fluorinated side chains, which can lead to more favorable packing interactions within the protein's core. nih.govnih.gov The general principle is that replacing core leucine or isoleucine residues with their trifluorinated versions can render proteins more resistant to thermal denaturation. nih.govnih.gov
Table 1: Thermal Stability of a Model Coiled-Coil Peptide (A1) with Fluorinated Leucine Analogs This table presents data for 5,5,5-trifluoroleucine, an analog of 5,5,5-trifluoroisoleucine, to illustrate the typical effect of such fluorination on protein thermal stability.
| Peptide Construct | Amino Acid at Core Position | Thermal Melting Temperature (Tₘ) | Change in Tₘ vs. Leu-A1 |
|---|---|---|---|
| Leu-A1 | Leucine | 55°C | N/A |
| SR-A1 | (2S,4R)-5,5,5-trifluoroleucine | 65°C | +11°C |
| SS-A1 | (2S,4S)-5,5,5-trifluoroleucine | 65°C | +11°C |
| Equimolar mix (SR-A1/SS-A1) | Mixture | 68°C | +13°C |
Data sourced from reference nih.gov.
Effects on Proteolytic Stability and Enzyme Susceptibility
A key limitation for peptide-based therapeutics is their rapid degradation by proteases. beilstein-journals.orgnih.gov Incorporating fluorinated amino acids like 5,5,5-trifluoroisoleucine is a strategy aimed at increasing resistance to this enzymatic breakdown. beilstein-journals.orgnih.govacs.org The effectiveness of this strategy, however, is highly dependent on the specific enzyme and the position of the fluorinated residue relative to the cleavage site. beilstein-journals.orgnih.govnih.gov
Systematic studies have revealed that the impact of 5,5,5-trifluoroisoleucine (TfIle) on proteolytic stability is not uniform but shows a strong positional dependence. beilstein-journals.orgnih.gov A noteworthy general finding is that placing TfIle N-terminal to the scissile bond often confers significant protection against a variety of proteases. beilstein-journals.orgnih.gov
α-Chymotrypsin : This protease preferentially cleaves after large hydrophobic residues like phenylalanine, tryptophan, and leucine. wikipedia.orgsigmaaldrich.com The effect of TfIle on chymotrypsin (B1334515) digestion is complex. Depending on its location within the peptide substrate, it can either increase or decrease stability, highlighting that simple predictions are difficult. beilstein-journals.orgnih.govresearchgate.net
Pepsin : Pepsin, a key digestive enzyme, favors hydrophobic and aromatic residues at the P1 and P1' positions. nih.govwikipedia.orgnih.gov For peptides susceptible to pepsin, the strongest protective effect was observed when a fluorinated isoleucine was placed in the P2 position (two residues N-terminal to the cleavage site). nih.gov
Proteinase K : This is a broad-specificity serine protease that prefers hydrophobic aliphatic or aromatic residues at the P1 position. beilstein-journals.org Fluorinating the isoleucine residue immediately N-terminal to the cleavage site was shown to protect a model peptide from digestion by proteinase K. beilstein-journals.org In one study, a peptide containing TfIle was found to be remarkably stable against this highly active protease. beilstein-journals.org
Elastase : This serine protease cleaves after small, uncharged amino acid residues such as alanine, valine, and isoleucine. nih.govpromega.com When TfIle was substituted for isoleucine at the P1' position (immediately C-terminal to the cleavage site), it slowed the rate of degradation. nih.gov A protective effect was also noted when the substitution was made at the P2' position. nih.gov
Table 2: Summary of Positional Effects of 5,5,5-Trifluoroisoleucine (TfIle) on Protease Digestion
| Protease | Preferred Cleavage Site (P1) | Effect of TfIle Substitution | Optimal Protective Position |
|---|---|---|---|
| α-Chymotrypsin | Large hydrophobic (Phe, Tyr, Trp, Leu) wikipedia.orgsigmaaldrich.com | Highly position-dependent; can increase or decrease stability beilstein-journals.orgnih.gov | N-terminal to cleavage site beilstein-journals.org |
| Pepsin | Hydrophobic/Aromatic (Phe, Trp, Tyr) nih.govwikipedia.org | Increased stability nih.gov | P2 position nih.gov |
| Proteinase K | Hydrophobic/Aromatic (aliphatic or aromatic) beilstein-journals.org | Increased stability beilstein-journals.org | N-terminal to cleavage site beilstein-journals.org |
| Elastase | Small uncharged (Ala, Val, Ser, Gly, Leu, Ile) nih.govpromega.com | Increased stability nih.gov | P1' and P2' positions nih.gov |
This table summarizes findings from references beilstein-journals.orgnih.govnih.govwikipedia.orgsigmaaldrich.comwikipedia.orgpromega.com.
The varied effects of 5,5,5-trifluoroisoleucine on protease susceptibility can be rationalized by considering the specific interactions between the fluorinated side chain and the enzyme's binding pockets (subsites). beilstein-journals.orgnih.gov The introduction of fluorine alters both the steric bulk and the electronic properties of the amino acid side chain.
The trifluoromethyl group is significantly more hydrophobic than a methyl group, but it also introduces a strong dipole moment and can act as a weak hydrogen bond acceptor. nih.gov These properties can lead to altered binding affinity. For instance, the S1 binding pocket of α-chymotrypsin is a hydrophobic cavity that accommodates large nonpolar side chains. wikipedia.org While the increased hydrophobicity of TfIle might be expected to enhance binding, the altered electronics and potential for steric clashes can either improve or disrupt the precise fit required for efficient catalysis. nih.gov
In the case of pepsin , which has an extended active site that can bind multiple residues, the stabilizing effect of TfIle at the P2 position suggests that the fluorinated side chain establishes favorable interactions within the S2 subsite, which may hinder the optimal positioning of the scissile bond in the catalytic center. nih.gov
For elastase , which has a relatively constricted S1 pocket, the bulkier trifluoromethyl group may be poorly accommodated, thus reducing the rate of cleavage when TfIle is near the scissile bond. beilstein-journals.orgnih.gov The protective effect of TfIle against the highly active proteinase K further underscores that the unique steric and electronic profile of the fluorinated side chain can effectively shield the peptide backbone from enzymatic attack when positioned correctly. beilstein-journals.org
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Biomolecules
Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for studying fluorinated biomolecules at an atomic level. The fluorine-19 (¹⁹F) nucleus has advantageous properties, including a high gyromagnetic ratio, 100% natural abundance, and a large chemical shift range, which makes it a highly sensitive NMR probe. eurekaselect.com
The chemical shift of a ¹⁹F nucleus is exceptionally sensitive to its local microenvironment, including factors like van der Waals interactions and local electrostatic fields. nih.gov This sensitivity makes ¹⁹F NMR an ideal tool for monitoring conformational changes in proteins. When 5,5,5-trifluoro-DL-isoleucine is incorporated into a protein, its trifluoromethyl group acts as a localized reporter. eurekaselect.com Any alteration in the protein's tertiary or quaternary structure, whether due to folding, unfolding, or ligand binding, will change the environment around the ¹⁹F label, resulting in a detectable shift in the NMR spectrum. nih.gov This allows for the mapping of structural and functional features of proteins, even in large and complex systems. nih.gov The distinct signals from the fluorinated probes, with no background interference, provide clear and specific information about the labeled sites. nih.gov
For example, studies on the leucine-isoleucine-valine binding protein (LIV) utilized 5-fluorotryptophan (B555192) to explore structural dynamics. The addition of a ligand resulted in a distinct narrowing of the resonance line widths, which is indicative of the protein adopting a more rigid, closed conformation. nih.gov This highlights how ¹⁹F NMR can track ligand-induced conformational changes.
The sensitivity of the ¹⁹F chemical shift to its surroundings makes it a powerful tool for characterizing intermolecular interactions, such as those between a protein and a ligand or between different protein subunits. Placing a 5,5,5-trifluoro-DL-isoleucine residue at a suspected binding interface allows researchers to monitor the binding event directly. The interaction will likely perturb the local environment of the trifluoromethyl group, leading to changes in the ¹⁹F NMR spectrum. These changes can be used to determine binding affinities (Kd), kinetics, and to map the interaction surfaces. By selectively labeling different residues, a detailed picture of the binding site can be constructed.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy is a rapid and effective method for evaluating the secondary structure of proteins. springernature.comnih.gov This technique measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, with the protein backbone being the primary chromophore in the far-UV region (190-250 nm). bbk.ac.uk The resulting spectrum is characteristic of the protein's secondary structural content, such as α-helices, β-sheets, turns, and unordered regions. springernature.comicdst.org
| Secondary Structure | Wavelength (nm) - Strong Negative Band | Wavelength (nm) - Strong Positive Band | Wavelength (nm) - Weaker Negative Band |
|---|---|---|---|
| α-Helix | 222 | 192 | 208 |
| β-Sheet | 218 | 195 | - |
| Random Coil | 195 | ~212 (weak) | - |
Mass Spectrometry-Based Characterization (e.g., MALDI-MS of Protein Products)
Mass spectrometry (MS) is an indispensable tool for verifying the successful incorporation of modified amino acids into proteins. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for analyzing large biomolecules like proteins. nih.govnih.gov The technique provides a precise measurement of the protein's molecular weight.
The incorporation of 5,5,5-trifluoro-DL-isoleucine in place of a standard isoleucine residue results in a predictable mass increase. Confirming this mass shift via MALDI-MS provides direct evidence of successful biosynthesis. MALDI-MS is noted for its tolerance to salts and buffers often found in protein preparations and its relative simplicity for analyzing large proteins, as it primarily produces singly charged ions, simplifying spectral interpretation. nih.gov
For more detailed analysis, peptide mass fingerprinting can be employed. The protein is digested with a protease (e.g., trypsin), and the resulting peptide fragments are analyzed by MALDI-MS. researchgate.net This allows for the identification of the specific peptide containing the fluorinated residue, confirming not only the incorporation but also its location within the protein sequence. nih.govresearchgate.net
| Original Amino Acid | Monoisotopic Mass (Da) | Replacement Amino Acid | Monoisotopic Mass (Da) | Resulting Mass Change (Da) |
|---|---|---|---|---|
| Isoleucine (C₆H₁₃NO₂) | 131.0946 | 5,5,5-trifluoro-Isoleucine (C₆H₁₀F₃NO₂) | 185.0663 | +53.9717 |
X-ray Crystallography for Absolute Configuration Determination and Protein Structure Elucidation
X-ray crystallography provides the most detailed, atomic-resolution three-dimensional structures of molecules. youtube.com This technique can be applied to both the free amino acid, 5,5,5-trifluoro-DL-isoleucine, and to proteins that contain it. For the amino acid itself, crystallography can determine its precise bond lengths, angles, and, crucially, its absolute configuration when resolved from a racemic mixture.
When a protein containing 5,5,5-trifluoro-DL-isoleucine is successfully crystallized, X-ray diffraction analysis can reveal the high-resolution structure of the entire protein. youtube.com This allows for the direct visualization of the fluorinated side chain's position and orientation within the protein's folded structure. Such a structure is invaluable for interpreting NMR data, as it provides a static, atomic-level picture that can be correlated with the dynamic and environmentally sensitive information from ¹⁹F NMR. nih.gov Furthermore, comparing the crystal structure of the fluorinated protein to the wild-type structure can definitively show any minor structural perturbations caused by the fluorine substitution, validating its use as a minimally disruptive probe. nih.gov
Computational Chemistry and Theoretical Investigations
Molecular Dynamics Simulations for Conformational Landscapes of Fluorinated Peptides and Proteins
Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscapes and dynamic behavior of biomolecules. semanticscholar.orgnih.gov By simulating the atomic motions of a system over time, MD can reveal how the incorporation of a modified amino acid like 5,5,5-trifluoroisoleucine affects the folding, stability, and dynamics of peptides and proteins. nih.govresearchgate.net
When 5,5,5-trifluoroisoleucine is incorporated into a peptide chain, MD simulations can map the resulting changes in the accessible conformations. These simulations track the interactions between the fluorinated side chain and the rest of the peptide, as well as with the surrounding solvent molecules. semanticscholar.org For instance, simulations can elucidate whether the fluorinated residue preferentially occupies the hydrophobic core of a protein or remains more exposed to the solvent. Studies on peptides containing fluorinated residues have shown that the environment plays a crucial role; a fluorinated peptide that is a random coil in an aqueous solution may adopt a more ordered helical structure in an organic solvent. nih.gov This suggests that the hydrogen-bonding capabilities of the peptide backbone can overcome potentially repulsive forces introduced by the fluorine atoms. nih.gov
Quantum Chemical Calculations of Fluorine's Inductive Effects and Stereoelectronic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of molecules. mdpi.com These methods are essential for understanding the profound inductive and stereoelectronic effects that the trifluoromethyl (-CF3) group of 5,5,5-trifluoroisoleucine exerts on a peptide backbone.
Fluorine is the most electronegative element, and its presence in the -CF3 group creates a powerful electron-withdrawing inductive effect. nih.govnih.goviris-biotech.de This effect propagates through the carbon skeleton of the isoleucine side chain to the peptide backbone. Quantum chemical calculations can precisely quantify this electron withdrawal, showing how it decreases the electron density at the adjacent amino nitrogen and carbonyl carbon. iris-biotech.denih.gov This altered electronic distribution can influence the peptide bond's character, potentially affecting its length, strength, and rotational barrier. nih.gov The strong inductive effect of the -CF3 group can lead to significant charge delocalization, enhancing the electrophilic character of nearby cationic sites. nih.gov
Predictive Modeling of Fluorine's Impact on Protein Structure and Function
Predictive modeling combines theoretical principles with empirical data to forecast how the incorporation of 5,5,5-trifluoroisoleucine will affect a protein's structure, stability, and ultimately, its function. researchgate.net These models are crucial for the rational design of fluorinated proteins with desired properties, such as enhanced thermal stability or altered binding affinities. beilstein-journals.org
One key parameter in these models is the amino acid's intrinsic α-helix propensity. nih.gov Experimental techniques like circular dichroism (CD) spectroscopy on model peptides are used to determine these propensities, which are then used in predictive algorithms. nih.govbeilstein-journals.org For example, studies on model peptides have shown that (2S,3S)-5,5,5-trifluoroisoleucine has a significantly lower α-helix propensity compared to its non-fluorinated analog, isoleucine. nih.govbeilstein-journals.org However, its propensity is surprisingly higher than that of other fluorinated isoleucine isomers, such as 4'-trifluoroisoleucine, which highlights the subtle, position-dependent effects of fluorination. nih.govbeilstein-journals.org
| Amino Acid | Ellipticity [Θ] at 222 nm | Fraction Helix [fhelix] | Helix Propensity [ω] |
|---|---|---|---|
| Isoleucine (Ile) | -16700 | 0.54 | 0.52 ± 0.05 |
| (2S,3S)-5,5,5-Trifluoroisoleucine (5-F3Ile) | -8100 | 0.26 | 0.26 ± 0.03 |
| 4'-Trifluoroisoleucine (4'-F3Ile) | -100 | 0.00 | 0.00 ± 0.02 |
Data derived from circular dichroism (CD) spectroscopy of model peptides. The helix propensity (ω) is calculated using a modified Lifson–Roig theory. nih.govbeilstein-journals.org
Applications in Chemical Biology and Protein Engineering
Development of Novel Biochemical Probes for Enzyme Mechanism Studies
The introduction of DL-Isoleucine, 5,5,5-trifluoro- into proteins provides a powerful tool for studying protein structure, dynamics, and interactions through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. longdom.org The ¹⁹F nucleus has a large chemical shift dispersion and is highly sensitive to its local electronic environment, making it an exquisite probe for detecting conformational changes. longdom.org
Researchers have synthesized isotopically labeled versions, such as perdeutero-5-¹³C,5,5,5-trifluoroisoleucine, to create a doubly labeled probe for advanced multi-dimensional NMR studies. longdom.orgresearchgate.net This allows for the investigation of protein-ligand interactions and the dynamics at specific sites within a protein. longdom.org For instance, isoleucine residues are often found in hydrophobic binding clefts, and replacing them with their trifluorinated counterpart can provide detailed insights into the binding mechanisms of receptors like the human androgen receptor. longdom.org
A significant challenge in utilizing this probe is the specificity of aminoacyl-tRNA synthetases. The E. coli isoleucyl-tRNA synthetase (IleRS), for example, activates 5,5,5-trifluoroisoleucine at a much lower rate than natural isoleucine. longdom.orgnih.gov This necessitates the use of specialized in vivo or in vitro protein expression systems, such as isoleucine auxotrophic E. coli strains or cell-free systems, to achieve efficient incorporation. longdom.orgnih.gov
Rational Design of Modified Peptides and Proteins with Tailored Properties
The substitution of natural isoleucine with DL-Isoleucine, 5,5,5-trifluoro- allows for the rational design of peptides and proteins with altered and potentially enhanced properties. beilstein-journals.orgnih.gov The strong inductive effect and hydrophobicity of the trifluoromethyl group can influence protein folding, stability, and biological activity. beilstein-journals.orgresearchgate.net
The incorporation of 5,5,5-trifluoroisoleucine can produce functional, folded proteins. nih.gov In a study involving the cytokine murine interleukin-2 (B1167480) (mIL-2), all isoleucine residues were replaced with 5,5,5-trifluoroisoleucine. nih.gov The resulting fluorinated protein retained its biological function, eliciting a maximal proliferative response equivalent to the wild-type protein. nih.gov However, the concentration required to achieve 50% of the maximal response (EC₅₀) was slightly higher for the fluorinated version, indicating a subtle modulation of its activity. nih.gov This demonstrates that while global substitution can be well-tolerated, it can also be used to fine-tune the catalytic or signaling properties of a protein.
Table 1: Biological Activity of Wild-Type vs. Fluorinated Murine Interleukin-2
| Protein | EC₅₀ (ng/mL) | Maximal Response |
|---|---|---|
| Wild-Type mIL-2 | 2.70 | Equivalent |
| 5TFI-mIL-2 | 3.87 | Equivalent |
Data sourced from a study on the incorporation of trifluoroisoleucine into proteins in vivo. nih.gov
The strategic placement of 5,5,5-trifluoroisoleucine can significantly impact the interactions of a protein with other molecules. The increased hydrophobicity of the trifluoromethyl group compared to the isopropyl group of isoleucine can strengthen hydrophobic interactions within a protein core or at a protein-protein interface. beilstein-journals.orgnih.gov
Studies on model peptides have been conducted to determine the effect of this substitution on secondary structure. The α-helix propensity of (2S,3S)-5,5,5-trifluoroisoleucine was found to be considerably lower than that of isoleucine. beilstein-journals.orgnih.gov This suggests that the introduction of this analog can be used to destabilize helical structures or favor other conformations, thereby influencing protein-protein recognition.
Table 2: Helix Propensity of Isoleucine vs. 5,5,5-Trifluoroisoleucine in a Model Peptide
| Amino Acid | Fraction Helix (f_helix) | Helix Propensity (ω) |
|---|---|---|
| Isoleucine (Ile) | 0.44 | 1.00 |
| (2S,3S)-5,5,5-Trifluoroisoleucine (L-5-F₃Ile) | 0.22 | 0.48 |
Data calculated from circular dichroism spectroscopy measurements. researchgate.net
Exploration in the Development of Innovative Biomaterials
The unique physicochemical properties of DL-Isoleucine, 5,5,5-trifluoro- make it an attractive component for the development of novel biomaterials. researchgate.net The incorporation of fluorinated amino acids can lead to materials with enhanced thermal and chemical stability.
The increased hydrophobicity of the trifluoromethyl group can enhance the hydrolytic stability of polymers and peptides it is part of. researchgate.net This is a crucial property for creating biomaterials that need to persist in aqueous biological environments. The ability to form fluorous interactions, where fluorinated segments self-associate, offers a new dimension for controlling the self-assembly of peptides and proteins into higher-order structures like fibrils, gels, or films. These properties position 5,5,5-trifluoroisoleucine as a valuable building block for producing new drugs and innovative biomaterials with tailored characteristics. researchgate.net
Analytical Methodologies for Stereochemical Purity Assessment
Diastereomer and Enantiomer Separation Techniques
The separation of the four stereoisomers of 5,5,5-trifluoro-isoleucine presents a significant analytical challenge. The process involves separating diastereomeric pairs (e.g., L-trifluoroisoleucine and L-allo-trifluoroisoleucine) and the corresponding enantiomers of each diastereomer.
A common strategy involves stereoselective synthesis to produce enantiomerically pure forms, which can then serve as standards for analytical method development. beilstein-journals.orgnih.gov For instance, a flexible synthetic route has been developed for (2S,3S)-5,5,5-trifluoroisoleucine (L-5-F3Ile) and (2R,3S)-5,5,5-trifluoro-allo-isoleucine (D-5-F3-allo-Ile). beilstein-journals.orgnih.gov This approach often utilizes chiral auxiliaries, such as oxazolidinones, to induce stereoselectivity during key reaction steps like amination. beilstein-journals.orgnih.gov
For analytical purposes, derivatization with a chiral reagent is a powerful technique to convert enantiomers into diastereomers, which have different physical properties and can be separated by standard chromatographic techniques. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) and its analogs are widely used for this purpose. nih.gov The amino groups of the isoleucine stereoisomers are reacted with the chiral reagent to form diastereomeric derivatives that can then be resolved using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov Researchers have also developed novel chiral resolution labeling reagents, such as 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA), for the separation and identification of isoleucine stereoisomers by liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net
Chiral Chromatography Methods (e.g., HPLC with Chiral Stationary Phases)
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs), is the most prevalent and effective technique for separating the stereoisomers of 5,5,5-trifluoro-isoleucine. nih.gov This method offers high precision and is used to determine the enantiomeric purity of the protected amino acids used in peptide synthesis. phenomenex.com
The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most successful and widely applied for enantioseparations. nih.gov For instance, cellulose tris(3,5-dimethylphenylcarbamate) has demonstrated excellent enantiorecognition capabilities for a wide range of chiral compounds. nih.gov
The choice of the mobile phase is also crucial. For N-Fluorenylmethoxycarbonyl (FMOC) protected amino acids, reversed-phase conditions using acetonitrile (B52724) and an acidic additive like trifluoroacetic acid often provide successful chiral separation on polysaccharide-based CSPs. phenomenex.com In cases where standard C18 columns are insufficient for separating isoleucine stereoisomers, specialized columns, such as those packed with pentabromobenzyl-modified silica (B1680970) gel (PBr column), have proven effective when used with chiral derivatizing agents. nih.govresearchgate.net
Macrocyclic glycopeptide antibiotics, like teicoplanin, are another class of chiral selectors used in CSPs. mst.edu A teicoplanin-based CSP, operated in a reversed-phase mode, has been shown to resolve the enantiomers of numerous unusual amino acids, demonstrating its potential applicability for fluorinated analogs like 5,5,5-trifluoro-isoleucine. mst.edu
Spectroscopic Techniques for Enantiomeric Excess Determination
While chromatography is primarily a separation technique, it is often coupled with spectroscopic detectors. Furthermore, some spectroscopic methods can directly assess enantiomeric excess.
Mass Spectrometry (MS) has been developed as a method for determining the enantiomeric excess in amino acid mixtures. nih.gov One such technique involves the formation of protonated complexes of the amino acid with a chiral host, such as β-cyclodextrin, in the gas phase using electrospray ionization. ucdavis.edu The rates of guest-exchange reactions, where the amino acid is replaced by another molecule, vary depending on the chirality of the amino acid. ucdavis.eduresearchgate.net By measuring the relative intensities of the reactant and product ions in the mass spectrum after a fixed reaction time, a calibration curve can be generated to determine the enantiomeric composition of an unknown mixture. ucdavis.edu This method has been demonstrated for isoleucine, showing that the L-enantiomer is more reactive than the D-enantiomer when complexed with β-cyclodextrin and reacted with n-propylamine. ucdavis.eduresearchgate.net
Circular Dichroism (CD) Spectroscopy is another powerful technique that provides information about the stereochemistry and secondary structure of chiral molecules. While not typically used for quantitative determination of enantiomeric excess in a mixture of all four stereoisomers, it is invaluable for confirming the absolute configuration of a purified enantiomer and for studying its conformational preferences. For example, CD spectroscopy has been used to investigate the α-helix propensity of L-5,5,5-trifluoroisoleucine when incorporated into a model peptide. beilstein-journals.orgnih.gov The distinct CD spectra of peptides containing different stereoisomers can confirm the stereochemical integrity of the fluorinated amino acid residue. researchgate.net
Current Challenges and Future Research Directions
Advancement of More Efficient and Atom-Economical Synthetic Pathways
A primary challenge in the broader application of 5,5,5-trifluoroisoleucine is the complexity and cost of its synthesis. numberanalytics.com While practical routes have been developed, the pursuit of more efficient, scalable, and environmentally benign methods remains a key objective.
Current Synthetic Approaches: Existing methods often involve multi-step sequences starting from fluorinated building blocks. nih.gov A notable practical route for the stereoselective synthesis of (2S,3S)-5,5,5-trifluoroisoleucine (L-5-F3Ile) and its diastereomer (2R,3S)-5,5,5-trifluoro-allo-isoleucine begins with 4,4,4-trifluorobutanoic acid. beilstein-journals.orgnih.gov This process involves converting the starting acid into an optically active N-acyloxazolidinone, followed by stereoselective amination to introduce the amino group. beilstein-journals.orgnih.gov
However, such classical methods can be lengthy and may not be considered atom-economical. The development of more advanced synthetic strategies is crucial for making fluorinated amino acids more accessible for widespread research and application.
Emerging Synthetic Strategies: Modern synthetic organic chemistry offers several promising avenues for improvement:
Transition Metal-Catalyzed Reactions: These methods are powerful tools for forming carbon-fluorine and carbon-carbon bonds with high selectivity and efficiency. numberanalytics.combohrium.comrsc.org Palladium-catalyzed C(sp³)-H bond activation, for instance, has been explored to construct fluorinated isoleucine side chains from simpler precursors like L-alanine, though this specific approach was met with limited success for introducing the trifluoromethyl group. uef.fi Further development in catalysis, including nickel-catalyzed reactions, could provide more direct and efficient routes. bohrium.comacs.org
Electrochemical Fluorination: This technique presents a sustainable alternative to traditional methods, often operating under mild conditions and reducing the need for harsh chemical reagents. numberanalytics.comnumberanalytics.com While controlling the degree of fluorination can be challenging, its potential for greener synthesis is significant. numberanalytics.com
Biocatalysis: The use of enzymes to synthesize fluorinated amino acids is a rapidly growing field. numberanalytics.comnih.gov This can involve either using enzymes to perform specific fluorination reactions or employing promiscuous aldolases to construct the amino acid backbone from fluorinated aldehydes. nih.govnih.gov Directed evolution of enzymes could further tailor them for the efficient and highly stereoselective production of 5,5,5-trifluoroisoleucine. nih.gov
The overarching goal is to develop catalytic, stereoselective methods that reduce the number of synthetic steps, minimize waste, and allow for the production of enantiomerically pure fluorinated amino acids on a larger scale. bohrium.comuef.fi
Comprehensive Understanding of Context-Dependent Fluorine Effects on Biomolecules
The introduction of 5,5,5-trifluoroisoleucine into a peptide or protein can profoundly alter its structure, stability, and function. However, these effects are not universal and depend heavily on the local environment and position of the substitution. nih.govnih.gov A deeper understanding of this context-dependency is essential for the rational design of biomolecules with desired properties.
The influence of fluorination extends to secondary structures. Research indicates that while highly fluorinated amino acids tend to have a lower propensity to form α-helices compared to their hydrocarbon analogs, they exhibit a higher propensity for β-sheet formation. beilstein-journals.orgacs.org
Context-Dependent Proteolytic Stability: The effect of 5,5,5-trifluoroisoleucine on a peptide's susceptibility to enzymatic degradation is highly position-dependent. nih.govresearchgate.net A systematic study investigating the proteolytic stability of a model peptide found that 5,5,5-trifluoroisoleucine can significantly protect peptides from digestion by enzymes like α-chymotrypsin, pepsin, proteinase K, and elastase, particularly when placed N-terminal to the cleavage site. nih.govresearchgate.net In other positions, however, the effect can be neutral or even lead to accelerated degradation, likely due to specific interactions within the enzyme's binding pocket. nih.gov These findings highlight that the unique electronic properties of the trifluoromethyl group can alter interactions crucial for enzyme binding and catalysis. nih.gov
Expansion of the Biological Scope and Application of Fluorinated Isoleucine Analogues
The unique properties imparted by 5,5,5-trifluoroisoleucine open up a wide range of potential applications, from fundamental biochemical research to the development of novel therapeutics. nih.govresearchgate.net A significant challenge lies in efficiently incorporating this unnatural amino acid into proteins and expanding its use in diverse biological systems.
In Vivo Incorporation and Protein Engineering: Researchers have successfully incorporated 5,5,5-trifluoroisoleucine into recombinant proteins in vivo. nih.gov Using an isoleucine-auxotrophic strain of E. coli, scientists were able to replace over 93% of the isoleucine residues in murine dihydrofolate reductase (mDHFR) with the fluorinated analog. nih.gov The resulting fluorinated protein was found to be stable and functional. nih.gov This approach has also been used to create a fluorinated version of the cytokine murine interleukin-2 (B1167480), which retained its biological activity. nih.gov
Despite these successes, the biosynthetic machinery of cells often discriminates against highly fluorinated amino acids. nih.gov The isoleucyl-tRNA synthetase (IleRS), for example, activates 5,5,5-trifluoroisoleucine at a much lower rate than natural isoleucine. nih.gov Future work will focus on engineering tRNA synthetases and other components of the translational machinery to more efficiently and selectively incorporate fluorinated analogs at specific sites within a protein sequence. nih.gov
Emerging Applications:
19F NMR Probes: Since fluorine is virtually absent in biological systems, the 19F nucleus serves as a highly sensitive and background-free NMR probe. nih.govnih.gov Incorporating 5,5,5-trifluoroisoleucine allows researchers to study protein structure, dynamics, and interactions in complex biological environments without interference from other signals. nih.govmdpi.com
Bioactive Peptides and Therapeutics: The increased proteolytic stability conferred by fluorination is highly attractive for developing peptide-based drugs, which are often limited by their rapid degradation in the body. researchgate.net Fluorinated analogs of antimicrobial peptides and other bioactive peptides are being explored for enhanced stability and efficacy. nih.gov
Novel Biomaterials: The ability of fluorinated amino acids to drive protein folding and self-assembly can be harnessed to create hyperstable proteins and novel biomaterials with unique chemical and physical properties. nih.govcapes.gov.brresearchgate.net
Expanding these applications requires not only better incorporation methods but also a more comprehensive understanding of the long-term fate and potential toxicity of fluorinated biomolecules in living systems.
Integration of In Silico and Experimental Approaches for Rational Design
The complex and often unpredictable effects of fluorination necessitate a close integration of computational (in silico) and experimental methods for the rational design of fluorinated proteins. nih.govfu-berlin.de
Computational Modeling and Simulation: Molecular Dynamics (MD) simulations are becoming an indispensable tool for predicting and understanding the impact of fluorination at an atomic level. fu-berlin.de These simulations can provide insights into:
Binding Affinities: Computational studies can help dissect how fluorination alters the intricate network of interactions within a protein's binding pocket, influencing its affinity for ligands or other proteins. fu-berlin.de
Structural Perturbations: Modeling can predict how a protein backbone and surrounding side chains will accommodate a bulkier fluorinated residue. nih.gov
Solvent Interactions: Simulations can reveal changes in the water networks within binding pockets, which can be critical for understanding binding thermodynamics. fu-berlin.de
Enzyme-Substrate Interactions: In silico docking and MD can help explain why certain fluorinated amino acids are accepted or rejected by biosynthetic enzymes, as seen in the case where a fluorine substitution was shown to interrupt a key aromatic interaction in an enzyme's active site. nih.gov
A Synergistic Approach: The most powerful strategy involves a feedback loop between computational prediction and experimental validation. For example, MD simulations can generate hypotheses about the stabilizing or destabilizing effects of placing 5,5,5-trifluoroisoleucine at various positions in a protein. fu-berlin.de These predictions can then be tested experimentally by synthesizing the corresponding protein variants and characterizing their stability and function using techniques like circular dichroism and thermal denaturation assays. nih.gov Similarly, unexpected experimental results can prompt new computational studies to uncover the underlying molecular mechanisms. fu-berlin.de
Future progress will depend on refining computational models and force fields to more accurately represent the unique quantum mechanical properties of the fluorine atom. pnas.org The development of machine learning algorithms trained on growing datasets of fluorinated protein structures and properties could also accelerate the rational design process, enabling scientists to more accurately predict the consequences of fluorination and engineer biomolecules with tailored functions. pnas.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
